Cas no 1187385-96-1 (5-Bromo-2-morpholino-4-picoline)

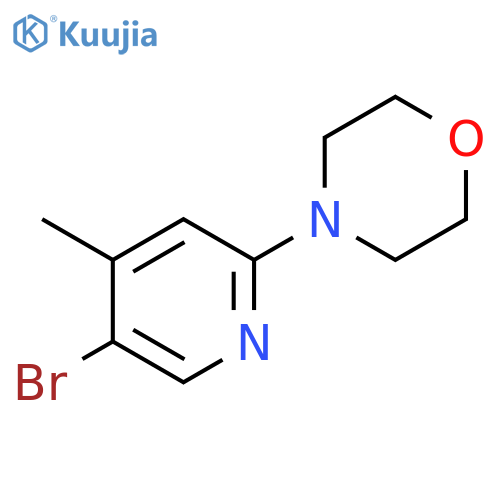

1187385-96-1 structure

商品名:5-Bromo-2-morpholino-4-picoline

CAS番号:1187385-96-1

MF:C10H13BrN2O

メガワット:257.127021551132

MDL:MFCD12546513

CID:857398

PubChem ID:46739591

5-Bromo-2-morpholino-4-picoline 化学的及び物理的性質

名前と識別子

-

- 5-BROMO-2-MORPHOLINO-4-PICOLINE

- 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

- 4-(5-Bromo-4-methyl-2-pyridinyl)morpholine

- 4-(5-Bromo-4-picolin-2-yl)morpholine

- DTXSID70675188

- DB-368456

- CS-0194990

- OGFCWGDHSGDUNY-UHFFFAOYSA-N

- 1187385-96-1

- BS-25663

- EN300-340101

- SCHEMBL1460126

- N11511

- MFCD12546513

- AKOS015834132

- 5-Bromo-2-morpholino-4-picoline

-

- MDL: MFCD12546513

- インチ: InChI=1S/C10H13BrN2O/c1-8-6-10(12-7-9(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3

- InChIKey: OGFCWGDHSGDUNY-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NC=C1Br)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 256.02100

- どういたいしつりょう: 256.02113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 25.4Ų

じっけんとくせい

- PSA: 25.36000

- LogP: 2.05410

5-Bromo-2-morpholino-4-picoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B697913-1g |

5-Bromo-2-morpholino-4-picoline |

1187385-96-1 | 1g |

$ 98.00 | 2023-04-18 | ||

| Enamine | EN300-340101-5g |

4-(5-bromo-4-methylpyridin-2-yl)morpholine |

1187385-96-1 | 5g |

$326.0 | 2023-09-03 | ||

| Enamine | EN300-340101-2.5g |

4-(5-bromo-4-methylpyridin-2-yl)morpholine |

1187385-96-1 | 95.0% | 2.5g |

$198.0 | 2025-03-18 | |

| eNovation Chemicals LLC | D226047-500mg |

4-(5-Bromo-4-methylpyridin-2-yl)morpholine |

1187385-96-1 | 97% | 500mg |

$306 | 2023-09-03 | |

| abcr | AB274395-25 g |

5-Bromo-2-morpholino-4-picoline; 98% |

1187385-96-1 | 25 g |

€858.00 | 2023-07-20 | ||

| Chemenu | CM162986-25g |

4-(5-Bromo-4-methyl-2-pyridinyl)morpholine |

1187385-96-1 | 95% | 25g |

$526 | 2023-02-18 | |

| abcr | AB274395-25g |

5-Bromo-2-morpholino-4-picoline, 98%; . |

1187385-96-1 | 98% | 25g |

€858.00 | 2025-02-17 | |

| Ambeed | A393797-25g |

4-(5-Bromo-4-methylpyridin-2-yl)morpholine |

1187385-96-1 | 98% | 25g |

$478.0 | 2024-04-25 | |

| 1PlusChem | 1P0081EC-250mg |

4-(5-Bromo-4-methyl-2-pyridinyl)morpholine |

1187385-96-1 | 98% | 250mg |

$18.00 | 2025-03-11 | |

| eNovation Chemicals LLC | D226047-25g |

4-(5-Bromo-4-methylpyridin-2-yl)morpholine |

1187385-96-1 | 97% | 25g |

$881 | 2024-05-24 |

5-Bromo-2-morpholino-4-picoline 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1187385-96-1 (5-Bromo-2-morpholino-4-picoline) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187385-96-1)5-Bromo-2-morpholino-4-picoline

清らかである:99%

はかる:25g

価格 ($):430.0